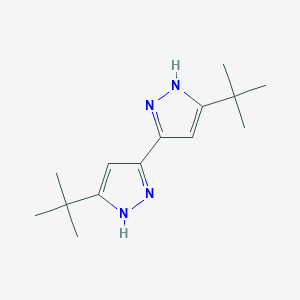

5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3-(5-tert-butyl-1H-pyrazol-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4/c1-13(2,3)11-7-9(15-17-11)10-8-12(18-16-10)14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQYNNUYUHUWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C2=NNC(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952806 | |

| Record name | 5,5'-Di-tert-butyl-2H,2'H-3,3'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304869-97-4 | |

| Record name | 5,5'-Di-tert-butyl-2H,2'H-3,3'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 5,5 Di Tert Butyl 1h,2 H 3,3 Bipyrazole As a Ligand

Binding Modes and Chelation Properties

The coordination behavior of 5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole is primarily defined by the arrangement of its two pyrazole (B372694) rings and the steric hindrance imposed by the tert-butyl groups.

The 3,3'-bipyrazole scaffold functions as a bidentate ligand, coordinating to a single metal center through the N2 and N2' nitrogen atoms of the adjacent pyrazole rings. This chelation results in the formation of a stable six-membered ring with the metal ion. This binding mode is characteristic of ligands containing two or three pyrazole rings linked together. rsc.org The geometry of the bipyrazole ligand, particularly the interplanar angle between the two pyrazole rings, is influenced by the steric repulsion of its substituents and the coordination environment of the metal ion. mdpi.com In complexes, the pyrazolyl rings can be nearly coplanar with the central coordinating ring system, facilitating effective chelation. mdpi.comnih.gov

The presence of bulky tert-butyl groups at the 5 and 5' positions, which are adjacent to the coordinating nitrogen atoms, introduces significant steric hindrance. nih.gov This steric bulk has a profound impact on the coordination environment around the metal center. Steric effects can influence reaction rates, with bulky groups potentially slowing reactions by hindering the approach of reactants. researchgate.net

The key impacts of the tert-butyl groups are:

Distortion of Coordination Geometry: The steric repulsion between the tert-butyl groups and other ligands on the metal center can lead to distorted coordination polyhedra. nih.govnih.gov For instance, a typically square-planar geometry might be forced into a distorted tetrahedral or even a five-coordinate square-pyramidal geometry to accommodate the bulky substituents. nih.govnih.gov

Ligand Bite Angle (N-M-N): The bite angle is a critical parameter in chelating ligands, affecting the stability and reactivity of the resulting complex. vu.nl Bulky substituents near the donor atoms, such as tert-butyl groups, generally lead to a larger natural bite angle. This steric pressure can prevent the ligand from achieving an ideal coordination geometry, which can in turn influence the electronic properties and catalytic activity of the complex. vu.nlnih.gov

Stability of Complexes: While steric hindrance can sometimes be destabilizing, it can also protect the metal center from unwanted reactions or stabilize monomeric species by preventing polymerization. nih.gov The degree of steric crowding can also dictate the feasibility of forming certain complexes; for example, highly hindered ligands may not be able to form complexes with a high metal-to-ligand ratio. researchgate.net

| Property | Expected Influence | Rationale | Reference |

|---|---|---|---|

| Coordination Number | Favors lower coordination numbers | Steric bulk prevents multiple ligands from easily coordinating to the same metal center. | researchgate.net |

| Coordination Geometry | Induces distortion from ideal geometries (e.g., octahedral, square planar). | Repulsive interactions between the tert-butyl groups and other ligands force the complex to adopt a less crowded, often distorted, conformation. | nih.govnih.gov |

| Ligand Bite Angle | Increases the N-M-N bite angle. | Steric repulsion between the bulky groups pushes the coordinating nitrogen atoms further apart. | vu.nlnih.gov |

| Complex Stability | Can enhance kinetic stability by shielding the metal center from solvent or reactant attack. | The bulky groups provide a protective "umbrella" around the reactive metal site. | nih.gov |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy. nih.govnih.gov

Pyrazole-based ligands are known to form stable coordination complexes with a wide range of transition metals from Groups 6 through 12. nih.govomicsonline.org These complexes exhibit diverse structural and electronic properties. For example, pyrazole derivatives have been used to create complexes with Fe(II/III), Co(II), Ni(II), Cu(I/II), and Zn(II). researchgate.netnih.govmdpi.com The reaction of a pyrazole-tetrazine ligand with various first-row transition metals (Fe, Cu, Co, Ni) yielded complexes with varying stoichiometries, such as [(L)₃Fe]X₂, [(L)₂Cu(NO₃)][NO₃], and [(L)₃Ni][NO₃]₂, demonstrating the versatility of pyrazole-based coordination. nih.gov The steric hindrance from the tert-butyl groups in the target ligand would likely favor complexes with lower coordination numbers, such as 1:1 or 1:2 (metal:ligand), especially with smaller metal ions. researchgate.net

| Metal Ion | Ligand | Stoichiometry (M:L) | Coordination Geometry | Reference |

|---|---|---|---|---|

| Fe(III) | CztBu(PyrH)₂⁻ (NNN pincer) | 1:1 | Trigonal Bipyramidal | nih.gov |

| Cu(II) | 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine | 1:1 | Trigonal Bipyramidal | mdpi.com |

| Ni(II) | 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine | 1:2 | Octahedral | nih.gov |

| Zn(II) | 3-tert-butyl-4-cyano pyrazole | 1:2 | Tetrahedral | researchgate.net |

| Ag(I) | 3,3′,5,5′-Tetramethyl-4,4′-bipyrazole | 1:1 | Coordination Polymer | mdpi.com |

Nitrogen-donor ligands are crucial in the coordination chemistry of f-block elements. There is significant interest in developing ligands that can selectively bind trivalent actinides (An(III)) over trivalent lanthanides (Ln(III)), a key challenge in nuclear waste partitioning. nih.govpsu.edursc.org This selectivity often arises from the greater covalent character of the actinide-nitrogen bond compared to the lanthanide-nitrogen bond. psu.edu Ligands with soft N-donor atoms are particularly effective for this separation.

The complexation of lanthanide ions with tetranitrogen donor ligands has been studied, revealing the formation of both 1:1 and 1:2 metal-to-ligand complexes. nih.gov Studies comparing isostructural uranium (actinide) and cerium (lanthanide) complexes with chalcogen-based ligands showed that the An-E (E=S, Se) bond lengths are shorter than the Ln-E bonds for metals of similar size, which is consistent with increased covalency in the actinide bonds. northwestern.edu It is expected that this compound would form stable complexes with both lanthanides and actinides. The electronic properties of the bipyrazole ligand, combined with the steric bulk of the tert-butyl groups, could influence its selectivity for actinides over lanthanides.

The stoichiometry of metal complexes formed with bidentate ligands like 3,3'-bipyrazole is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the nature of the metal ion (size, charge, preferred coordination number), and the steric demands of the ligand. nih.govresearchgate.net Common stoichiometries include 1:1, 1:2, and 1:3 (M:L).

The resulting coordination geometry is a direct consequence of these factors.

1:1 Complexes: With two additional monodentate ligands (e.g., halides), a metal can achieve a tetrahedral or square planar geometry. A tridentate co-ligand could result in a trigonal bipyramidal geometry. nih.gov

1:2 Complexes: With two bidentate ligands and two monodentate ligands (like water or chloride), an octahedral geometry is common. mdpi.com In the absence of other ligands, a tetrahedral geometry is possible.

1:3 Complexes: Three bidentate ligands typically lead to an octahedral geometry.

For this compound, the significant steric hindrance from the tert-butyl groups would likely disfavor the formation of 1:3 complexes with most first-row transition metals, as packing three such bulky ligands around a single metal center would be difficult. Therefore, 1:1 and 1:2 stoichiometries leading to geometries like distorted tetrahedral, square pyramidal, or distorted octahedral are more probable. nih.govresearchgate.net

Redox Behavior of this compound Metal Complexes

The redox behavior of metal complexes containing this compound is anticipated to be rich and tunable, influenced by both the metallic center and the electronic characteristics of the bipyrazole ligand. The presence of electron-donating tert-butyl groups is expected to significantly modulate the electrochemical properties of the resulting complexes.

Ligand-Centered Redox Processes

Bipyrazole ligands, akin to their well-studied bipyridine analogues, can be considered "redox-active" or "non-innocent," meaning they can actively participate in electron transfer processes. ethz.chmdpi.com In complexes of this compound, the ligand can be expected to undergo one or more reversible one-electron reductions. These reductions are localized on the ligand's π-system, leading to the formation of a radical anion and subsequently a dianion.

The bulky tert-butyl groups at the 5 and 5' positions are likely to influence these ligand-centered redox processes in several ways:

Electronic Effects: The tert-butyl group is a known electron-donating group due to hyperconjugation and inductive effects. acs.orgnih.gov This donation of electron density to the pyrazole rings would be expected to make the ligand more difficult to reduce. Consequently, the reduction potentials for the [ligand]/[ligand]˙⁻ and [ligand]˙⁻/[ligand]²⁻ couples in complexes of this compound are anticipated to be more negative than those for the unsubstituted 3,3'-bipyrazole ligand.

Steric Effects: The steric bulk of the tert-butyl groups can influence the planarity of the bipyrazole system upon coordination, which in turn can affect the extent of π-conjugation and, consequently, the redox potentials.

Solubility and Stability: The presence of tert-butyl groups generally enhances the solubility of the complexes in organic solvents and can provide steric protection to the metal center and the ligand backbone, potentially increasing the stability of the reduced forms of the complex. nih.gov

The electrochemical behavior of related substituted bipyridine and bipyrazole complexes provides a useful reference for the expected redox potentials. For instance, studies on substituted ferrocene (B1249389) complexes have shown that tert-butyl groups lower the redox potential more effectively than methyl groups due to a stronger inductive effect. acs.org

Table 1: Representative Redox Data for Related N-Heterocyclic Ligand Complexes This table presents data for analogous compounds to illustrate the expected range of redox potentials. Specific values for this compound complexes are not available in the cited literature.

| Complex/Ligand System | Redox Couple | Potential (V vs. ref) | Reference |

| [Fe(BDI)(OTf)₂] | [Fe(BDI)]²⁺/[Fe(BDI)]⁺ | -0.96 | acs.org |

| [Fe(BDI)(OTf)₂] | [Fe(BDI)]⁺/[Fe(BDI)]⁰ | -1.58 | acs.org |

| TTF-t-Bu-TAP | Oxidation | +0.70, +1.03 | nih.gov |

| TTF-t-Bu-TAP | Reduction | -0.67, -1.19 | nih.gov |

| [Cu(II)(DPPMe)₂]Cl₂ | Cu(II)/Cu(I) | Epa = +0.75, Epc = +0.03 | analis.com.my |

| [Fe(II)(DPPMe)₂]Cl₂ | Fe(III)/Fe(II) | Epa = -0.47, Epc = -0.67 | analis.com.my |

BDI = bipyridine-diimine; TTF-t-Bu-TAP = tetrathiafulvalene-tert-butyl-tetraazapyrene; DPPMe = 3,6-bis(3,5-dimethylpyrazolyl)pyridazine

Metal-Ligand Electronic Interactions

In many transition metal complexes of bipyridine-type ligands, metal-to-ligand charge transfer (MLCT) transitions are observed in their electronic absorption spectra. wikipedia.org For complexes of this compound, similar MLCT bands would be expected. The energy of these transitions is sensitive to the electron-donating or -withdrawing nature of the substituents on the ligand. The electron-donating tert-butyl groups would likely increase the energy of the ligand's π* orbitals, potentially leading to a blue shift in the MLCT bands compared to complexes with unsubstituted bipyrazole.

The extent of electronic interaction also dictates whether a redox process is primarily metal-centered or ligand-centered. For a complex with a redox-active metal (e.g., Fe, Ru, Cu), oxidation or reduction can occur at either the metal or the ligand. The relative energies of the metal d-orbitals and the ligand's frontier orbitals (HOMO and LUMO) determine the site of the primary redox event.

Metal-Centered Redox: If the metal's d-orbitals are higher in energy than the ligand's HOMO, oxidation will likely be metal-centered (e.g., M(II) → M(III)). The electron-donating tert-butyl groups would make the metal center more electron-rich, thus easier to oxidize. This would result in a less positive oxidation potential compared to complexes with electron-withdrawing groups on the ligand.

Ligand-Centered Redox: Conversely, if the ligand's LUMO is lower in energy than the relevant metal d-orbital, reduction will be ligand-centered. As discussed previously, the tert-butyl groups raise the energy of the LUMO, making ligand-based reduction more difficult.

In some cases, strong metal-ligand electronic coupling can lead to delocalized frontier orbitals, where a redox process has mixed metal and ligand character. Spectroscopic techniques such as EPR (for paramagnetic species) and computational methods like Density Functional Theory (DFT) are invaluable tools for elucidating the electronic structure and the nature of these interactions in detail. ethz.chacs.org

Catalytic Applications of Metal Complexes Derived from 5,5 Di Tert Butyl 1h,2 H 3,3 Bipyrazole

Cross-Coupling Reactions

Palladium complexes featuring pyrazole-based ligands have emerged as effective catalysts for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental reactions in the synthesis of pharmaceuticals and functional materials. rsc.org

Palladium-Catalyzed C-C and C-N Cross-Coupling Facilitated by Bipyrazole Ligands

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating biaryl compounds, has been a key area of application for palladium-bipyrazole complexes. rsc.orgmdpi.com Research has demonstrated that bis(pyrazolyl)palladium(II) complexes bearing bulky substituents on the pyrazole (B372694) rings are active precatalysts for these reactions. rsc.org For instance, in the coupling of bromobenzene (B47551) and phenylboronic acid, palladium complexes with bulky pyrazole ligands have shown high conversion rates. rsc.org

These palladium-catalyzed reactions are pivotal for constructing complex molecular architectures from simpler precursors. sigmaaldrich.com The bipyrazole ligand helps to stabilize the palladium catalyst and modulate its reactivity, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.comnih.gov While C-C coupling is more documented, related palladium systems are also extensively used for C-N bond formation in reactions like the Buchwald-Hartwig amination. sigmaaldrich.com

| Aryl Halide Substrate | Boronic Acid Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product |

|---|---|---|---|---|---|

| Bromobenzene | Phenylboronic acid | 0.33 | 4 | 81 | Biphenyl (B1667301) |

| 4-Bromotoluene | Phenylboronic acid | 0.33 | 4 | 85 | 4-Methylbiphenyl |

| 4-Bromoanisole | Phenylboronic acid | 0.33 | 4 | 88 | 4-Methoxybiphenyl |

Steric Effects of tert-Butyl Groups on Catalyst Performance and Selectivity

The tert-butyl group is widely used to introduce steric bulk into molecules, which can significantly influence the performance of catalysts. nih.govrsc.org In the context of bipyrazole ligands, the large, non-planar tert-butyl groups at the 5 and 5' positions exert considerable steric hindrance around the metal center. vu.nl This steric congestion is not merely a source of repulsion; it plays a multifaceted role in catalysis.

Firstly, the bulkiness can enhance catalyst stability by preventing the aggregation of catalyst particles into an inactive state. rsc.org Secondly, it influences the coordination geometry of the metal complex, affecting the bite angle of the bidentate ligand. vu.nl This can lead to lower reaction barriers for processes like oxidative addition, a critical step in cross-coupling cycles. vu.nl

Furthermore, the steric profile of the tert-butyl groups can dictate the selectivity of the reaction. By physically blocking certain approach trajectories of the substrates, the catalyst can favor the formation of a specific isomer. vu.nl A comparative study of bis(pyrazolyl)palladium complexes in the Suzuki-Miyaura reaction highlighted this effect, where a catalyst with bulky tertiary butyl groups showed different conversion rates compared to one with phenyl groups, converting 81% of bromobenzene to biphenyl under conditions where the phenyl-substituted catalyst achieved 98%. rsc.org This demonstrates that while extreme bulk can sometimes temper reactivity, it is a critical tool for fine-tuning catalyst performance and selectivity. rsc.orgvu.nl

Oxidation and Reduction Catalysis

Bipyrazole-metal complexes are also active in redox catalysis, participating in both oxidation and reduction reactions that are essential for chemical synthesis.

Bipyrazole-Metal Complexes in Homogeneous Oxidation Reactions

In the field of homogeneous oxidation, metal complexes with pyrazole-derived ligands have shown promise, particularly in the oxidation of alcohols. tandfonline.com Copper(II) complexes with pyrazole derivatives, for example, can catalyze the selective oxidation of primary and secondary alcohols. tandfonline.comrsc.org These systems often utilize green oxidants like hydrogen peroxide in aqueous media, making them environmentally benign. tandfonline.com For instance, dimeric copper(II) complexes have been shown to catalyze the oxidation of various alcohols, with high selectivity for ketones from secondary alcohols and carboxylic acids from primary alcohols. tandfonline.com

The electronic properties of the substituents on the pyrazole ring, in conjunction with the chosen metal, are key to tuning the catalytic activity. rsc.org Cobalt complexes with related nitrogen-containing ligands have also been investigated for their ability to catalyze water oxidation, a reaction of great importance for hydrogen production. rsc.org The ligand can actively participate in the catalytic cycle through redox processes, assisting in the generation of high-valent metal-oxo species that are potent oxidizing agents. rsc.org

Catalytic Hydrogenation and Dehydrogenation Mediated by Bipyrazole-Metal Systems

The reverse of oxidation, hydrogenation, and its related process, dehydrogenation, are also facilitated by bipyrazole-metal systems. rsc.orgrsc.org These reactions are fundamental for producing and storing hydrogen as a clean energy carrier. rsc.org Manganese and ruthenium complexes featuring pyrazole-based ligands have been developed for the transfer hydrogenation of ketones and the acceptorless dehydrogenation of alcohols. rsc.orgrsc.org

Acceptorless dehydrogenation, where alcohols are converted to aldehydes or ketones with the release of dihydrogen gas (H₂), is an atom-economical and environmentally friendly process. rsc.org Ruthenium(II) complexes with pyrazole-pyridine-pyrazole (NNN) pincer ligands have demonstrated high efficiency and selectivity in the dehydrogenation of primary alcohols to aldehydes under mild conditions. rsc.org Similarly, manganese complexes activated by dehydrohalogenation have established an efficient catalytic system for transfer hydrogenation, showcasing broad functional group tolerance. rsc.org The protic nature of the N-H group on the pyrazole ring can be crucial, potentially participating in proton relay mechanisms that facilitate the catalytic cycle. rsc.orgnih.gov

Polymerization Catalysis

The application of metal complexes in polymerization has revolutionized the materials industry. While direct examples of 5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole in polymerization are less common in the literature, related systems suggest potential utility. Group 4 metal complexes, such as those of zirconium, are known catalysts for polymerization reactions. acs.org Zirconium complexes with N,O-type ligands incorporating pyrazole rings have been synthesized and used as catalysts in other contexts. acs.org

Furthermore, zirconium and titanium complexes of ligands with structural similarities to bipyrazoles have been employed in the ring-opening polymerization of lactide to produce biodegradable polymers. mdpi.com The success of these related systems indicates that a well-designed zirconium or titanium complex of this compound could potentially be an effective catalyst for olefin or other types of polymerization, where the bulky tert-butyl groups would influence the polymer's properties, such as its stereochemistry and molecular weight. mdpi.com

Investigation of Olefin Polymerization with Bipyrazole-Supported Catalysts

Late transition metal complexes, particularly those of nickel and palladium, are of significant interest in the field of olefin polymerization due to their potential for producing polymers with diverse microstructures and their tolerance to functional groups. The design of the ligand framework, including the steric and electronic properties of substituents, plays a crucial role in determining the catalytic activity, polymer molecular weight, and branching.

Although research has explored various N,N-bidentate ligands for olefin polymerization catalysts, including those based on α-diimine and pyridine-imine scaffolds, specific investigations into catalysts supported by this compound are not documented. The bulky tert-butyl groups at the 5 and 5' positions of the bipyrazole ligand could theoretically influence the coordination geometry around a metal center, potentially impacting chain transfer processes and polymer properties. However, without experimental data, any discussion on its efficacy remains speculative.

Table 1: Hypothetical Data on Ethylene Polymerization

| Entry | Catalyst | Cocatalyst | Activity (kg PE/(mol·h)) | Mₙ (kDa) | PDI |

| 1 | [LNiCl₂] | MAO | - | - | - |

| 2 | [LPdMeCl] | B(C₆F₅)₃ | - | - | - |

| L = this compound. Data is not available in the current literature. |

Asymmetric Catalysis Using Chiral Derivatives of this compound

Asymmetric catalysis, which enables the synthesis of enantiomerically enriched products, heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. Bipyridine and other related N-heterocyclic ligands have been successfully rendered chiral and employed in a multitude of asymmetric transformations, including hydrogenation, cyclopropanation, and various cross-coupling reactions.

The development of chiral derivatives of this compound for asymmetric catalysis has not been reported in the scientific literature. The synthesis of such chiral ligands would likely involve the introduction of chiral substituents on the pyrazole rings or the creation of atropisomeric chirality by restricting the rotation around the C3-C3' bond. These chiral bipyrazole ligands could then be complexed with various transition metals to be evaluated as catalysts in asymmetric reactions. The bulky tert-butyl groups might play a role in creating a well-defined chiral pocket around the metal center.

Table 2: Hypothetical Enantioselective Reaction

| Entry | Catalyst | Substrate | Product | Yield (%) | ee (%) |

| 1 | [Rh(L)(COD)]BF₄ | Acetophenone | 1-Phenylethanol | - | - |

| 2 | [Cu(L)(OTf)₂] | Styrene | Phenylcyclopropane | - | - |

| L = Chiral derivative of this compound. Data is not available in the current literature.* |

Supramolecular Architectures and Self Assembly of 5,5 Di Tert Butyl 1h,2 H 3,3 Bipyrazole

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, the arrangement of 5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole molecules is primarily dictated by hydrogen bonding, resulting in highly ordered crystalline lattices. The pyrazole (B372694) rings provide both hydrogen bond donors (N-H) and acceptors (pyridine-type nitrogen), facilitating the creation of robust networks. csic.es

Key influences of the tert-butyl groups include:

Steric Hindrance : The primary role of the tert-butyl groups is to provide steric bulk, which can prevent the molecules from packing in a simple, dense arrangement. This steric repulsion often directs the assembly towards more open or layered structures and can prevent certain types of packing, such as the "herringbone" pattern sometimes observed with less bulky aromatic compounds. sci-hub.se

Control of Intermolecular Distances : By physically occupying a large volume, the tert-butyl groups control the spacing between the bipyrazole backbones, influencing the dimensions of any channels or voids within the crystal structure. nih.gov This can be a tool to engineer specific solid-state properties.

Hydrophobicity : The hydrophobic nature of the tert-butyl groups can drive the segregation of molecular components in the crystal, leading to the formation of distinct hydrophobic and hydrophilic domains within the supramolecular assembly. sci-hub.senih.gov

| Feature | Description | Implication for Self-Assembly |

| Steric Bulk | The large size of the tert-butyl groups creates significant spatial crowding. | Prevents overly dense packing; favors layered or open network structures. sci-hub.se |

| Shape & Size | Provides a defined, bulky, and hydrophobic character to the molecule. nih.gov | Influences the geometry of voids and channels within the crystal lattice. |

| Conformational Lock | Can restrict rotation around single bonds, locking the molecule into a specific conformation. rsc.org | Leads to more predictable and well-defined supramolecular architectures. |

| Weak Interactions | Participates in numerous C-H···π and van der Waals interactions. nih.govnih.gov | Contributes to the overall stabilization energy of the crystal packing. |

Co-Crystallization Studies and Multi-Component Assemblies

Co-crystallization is a powerful technique for modifying the physicochemical properties of molecular solids by combining two or more different components in a single crystal lattice. tbzmed.ac.ir Pyrazole-containing molecules are excellent candidates for co-crystallization due to their ability to form robust and predictable hydrogen-bonded synthons with complementary molecules, known as co-formers. rsc.org

While specific co-crystallization studies involving this compound are not widely reported, the principles of pyrazole-based supramolecular chemistry suggest its high potential for forming multi-component assemblies. The N-H donor and N acceptor sites of the bipyrazole core can form strong heterosynthons with co-formers containing functional groups such as carboxylic acids or amides. tbzmed.ac.irrsc.org The bulky tert-butyl groups would play a critical role in the resulting structures, influencing the stoichiometry and packing of the multi-component assembly.

Common methods for achieving co-crystallization could be applied.

| Co-Crystallization Method | Description |

| Solvent Evaporation | The active molecule and co-former are dissolved in a common solvent, which is then slowly evaporated to induce crystallization. tbzmed.ac.ir |

| Slurry Co-crystallization | A suspension of the components is stirred in a small amount of a solvent in which they are sparingly soluble. The more stable co-crystal phase gradually forms. tbzmed.ac.ir |

| Reaction Co-crystallization | The components, often with different solubilities, are mixed in non-stoichiometric amounts to generate a supersaturated solution from which the co-crystal precipitates. nih.gov |

| Hot-Melt Extrusion | The components are mixed and heated until they melt, then cooled to form a co-crystalline solid. This method requires that the components are miscible in the molten state. tbzmed.ac.ir |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Bipyrazole Units

The ditopic nature of 3,3'-bipyrazoles, with two distinct coordination sites, makes them excellent building blocks (linkers) for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials are formed by connecting metal ions or clusters with organic linkers to create extended, often porous, networks.

The design of MOFs using bipyrazole linkers follows the principles of reticular synthesis, where the geometry of the linker and the coordination preference of the metal center dictate the final topology of the framework. escholarship.org

Key design principles include:

Linker Functionality : this compound acts as a ditopic or bitopic linker, capable of connecting two separate metal centers. In many frameworks, these linkers function as "pillars" that connect 2D layers of metal nodes into 3D structures. rsc.org

Supramolecular Building Layer (SBL) Approach : This strategy uses bifunctional linkers to construct 2D nets that are then pillared into 3D frameworks. A bipyrazole unit can serve as the pillaring component. mdpi.com

Steric and Electronic Tuning : The tert-butyl groups on the bipyrazole backbone are not just passive spectators. Their steric bulk can influence the conformation of the linker and prevent interpenetration of networks, potentially leading to more open and porous structures. nih.govresearchgate.net They also modify the electronic properties of the pyrazole rings, which can affect the strength of the metal-ligand coordination bond.

The topology of a MOF describes the underlying network structure, while porosity refers to the volume of empty space within the framework. Both are heavily influenced by the bipyrazole linker.

Computational and Theoretical Investigations of 5,5 Di Tert Butyl 1h,2 H 3,3 Bipyrazole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is instrumental in determining molecular geometries and global reactivity parameters. nih.gov For bipyrazole derivatives, DFT calculations, often using functionals like B3LYP, help in understanding the molecule's fundamental electronic characteristics. ajchem-a.comstrath.ac.uk

The electronic and optical properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and the energy of electronic transitions. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A large gap implies high stability. |

| NBO Analysis | Natural Bond Orbital analysis. | Reveals intramolecular charge transfer, donor-acceptor interactions, and hyperconjugative stability. nih.gov |

This table describes the typical outputs and significance of a DFT-based molecular orbital analysis.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. acs.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For 5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole, the MEP would likely show negative potential localized around the nitrogen atoms of the pyrazole (B372694) rings, highlighting their basicity and ability to coordinate with metal ions. The hydrogen atoms on the rings would exhibit positive potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other species in host-guest systems or catalytic processes. nih.govnthu.edu.tw DFT calculations can provide quantitative MEP values; for instance, a related N-(3-butynoyl)-3,5-dimethylpyrazole was calculated to have an MEP value of 157.3 kJ/mol, indicating its acidity and reactivity. acs.org

Conformational Analysis and Steric Hindrance from tert-Butyl Groups

The three-dimensional structure of this compound is heavily influenced by the presence of the bulky tert-butyl groups. These groups introduce significant steric hindrance, which is the strain that arises from electron cloud repulsions when non-bonded atoms are forced into close proximity. upenn.eduunicamp.br This steric strain dictates the molecule's preferred conformation.

Applying this principle to this compound, the steric clash between the tert-butyl groups and the adjacent pyrazole ring would likely force a significant twist around the central C3-C3' bond. A planar conformation would be energetically unfavorable due to severe van der Waals strain. The most stable conformer is expected to be one where the two pyrazole rings are rotated out of plane, achieving a dihedral angle that maximizes the distance between the bulky substituents. This twisting has profound implications for the molecule's electronic properties, conjugation, and ability to act as a chelating ligand.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. ajchem-a.comnih.gov DFT methods are highly effective for simulating IR, NMR, and UV-Vis spectra. strath.ac.ukresearchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. ajchem-a.comresearchgate.net For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the tert-butyl groups and the pyrazole rings. Comparing these calculated shifts with experimental spectra helps to validate the computed geometry and assign the observed signals. strath.ac.ukresearchgate.net

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov This analysis helps in assigning the vibrational modes observed in an experimental spectrum. For the title compound, characteristic frequencies for C-H, C=N, C-C, and N-H stretching and bending modes would be predicted, corroborating its structural features. ajchem-a.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the probabilities of electronic transitions, often from HOMO to LUMO. researchgate.net These predictions help interpret the electronic structure and chromophoric nature of the molecule.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Information Obtained |

| NMR | DFT with GIAO (Gauge-Invariant Atomic Orbital) | ¹H and ¹³C chemical shifts. ajchem-a.com |

| IR / Raman | DFT/B3LYP | Vibrational frequencies, intensities, and mode assignments (PED). nih.gov |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Electronic transition energies (λmax), oscillator strengths, and orbital contributions. nih.gov |

This table summarizes common theoretical methods used to predict various types of molecular spectra.

Reaction Mechanism Elucidation for Catalytic Pathways

Bipyrazole derivatives are valuable as ligands in coordination chemistry and catalysis. Computational studies are essential for elucidating the mechanisms of reactions in which these ligands participate. DFT can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. acs.org

For a catalytic cycle involving a metal complex of this compound, DFT calculations could:

Model the Catalyst Structure: Optimize the geometry of the active catalytic species.

Investigate Substrate Binding: Determine the mode and energy of substrate coordination to the metal center.

Locate Transition States: Calculate the activation energies for key steps like oxidative addition, reductive elimination, or insertion.

For example, studies on the electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone have shown that computational modeling can unravel complex pathways involving concerted proton-electron transfers and the formation of intermediate complexes. nih.gov Similarly, DFT calculations were crucial in understanding the isomerization of a pyrazole derivative in a copper-catalyzed reaction, revealing that coordination to the metal was key to the process. acs.org

Host-Guest Interactions and Adsorption Properties in Supramolecular Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. researchgate.net Pyrazole-containing molecules can act as building blocks for larger, self-assembled host structures capable of encapsulating smaller guest molecules. nih.gov The non-covalent properties of pyrazoles are critical in organizing these supramolecular architectures. nih.gov

Computational modeling is a powerful tool for probing these host-guest interactions. escholarship.orgnih.gov For systems involving this compound or its derivatives as a host component, theoretical studies can:

Predict Binding Affinity: Calculate the binding energy between the host and various guest molecules to assess the stability and selectivity of the complex.

Analyze Interaction Types: Decompose the binding energy to identify the dominant forces (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) responsible for complex formation. nih.gov

Model Conformational Changes: Investigate how the host and guest structures adapt upon binding. The flexibility or rigidity of the host can significantly influence binding affinity. nih.gov

Simulate Adsorption: In the context of materials, calculations can model the adsorption of guest molecules onto a surface or within a porous network constructed from bipyrazole units, predicting adsorption energies and preferred binding sites. researchgate.net

The bulky tert-butyl groups would play a dual role, providing van der Waals interactions while also defining the size and shape of the cavity within a potential host structure, thus imparting selectivity for specific guests. escholarship.org

Advanced Spectroscopic and Structural Characterization of 5,5 Di Tert Butyl 1h,2 H 3,3 Bipyrazole and Its Complexes

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a dedicated crystal structure for 5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole is not widely reported in publicly available literature, analysis of closely related pyrazole (B372694) derivatives provides a robust model for its expected structural features. rsc.orgresearchgate.netmdpi.comnih.gov

The dihedral angle between the planes of the two pyrazole rings is a key determinant of the molecule's three-dimensional shape. In similar structures, such as 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, the dihedral angles between adjacent rings can vary significantly, often influenced by the steric hindrance of bulky substituents. nih.govnih.gov For this compound, a twisted conformation is anticipated due to the steric pressure exerted by the large tert-butyl groups, leading to a significant dihedral angle between the two heterocyclic rings.

| Parameter | Expected Value/Range | Source Compound Example |

| Bond Lengths (Å) | ||

| N-N | 1.35 - 1.38 Å | Pyrazole derivatives researchgate.net |

| C-N | 1.32 - 1.36 Å | Pyrazole derivatives researchgate.net |

| C-C (ring) | 1.38 - 1.42 Å | Pyrazole derivatives researchgate.net |

| C3-C3' | 1.47 - 1.49 Å | Bipyrazole systems |

| C-C (tert-butyl) | 1.52 - 1.55 Å | 3-tert-butyl-pyrazolo[5,1-c] uva.nlrsc.orgnih.govtriazine nih.gov |

| Bond Angles (º) | ||

| N-N-C | 108 - 112º | Pyrazole derivatives researchgate.net |

| N-C-C | 105 - 109º | Pyrazole derivatives researchgate.net |

| C-C-C (ring) | 106 - 110º | Pyrazole derivatives researchgate.net |

| Dihedral Angle (º) | ||

| Plane 1 vs. Plane 2 | 40 - 60º | Sterically hindered bi-aromatic systems nih.govnih.gov |

Note: Data is extrapolated from structurally similar compounds as a definitive crystal structure for the title compound is not available in the cited sources.

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular forces. The primary interactions anticipated are:

Hydrogen Bonding: The N-H protons of the pyrazole rings are capable of acting as hydrogen bond donors, potentially forming N-H···N intermolecular hydrogen bonds with the nitrogen atoms of adjacent molecules. This interaction often leads to the formation of dimers or extended chains, a common motif in pyrazole crystal structures. nih.govnih.gov

Van der Waals Forces: The bulky and nonpolar tert-butyl groups will contribute significantly to the crystal packing through van der Waals interactions. Hirshfeld surface analysis of similar molecules reveals that H···H contacts account for a large portion of the intermolecular interactions, driven by the numerous hydrogen atoms on the tert-butyl groups. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing information on the chemical environment and connectivity of atoms.

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals that confirm its structure. Based on data from analogous compounds, the chemical shifts can be predicted. utsouthwestern.edursc.org

¹H NMR: The spectrum would be characterized by a sharp, intense singlet for the protons of the two tert-butyl groups, typically appearing in the upfield region around δ 1.3-1.4 ppm. rsc.orgrsc.org The proton on the C4 carbon of each pyrazole ring would appear as a singlet further downfield. The N-H protons would give rise to a broad signal, the chemical shift of which is highly dependent on solvent and concentration. nih.gov

¹³C NMR: The carbon spectrum would show a distinct signal for the quaternary carbon of the tert-butyl group around δ 30-32 ppm and a signal for the methyl carbons around δ 29-31 ppm. nih.govrsc.org The carbons of the pyrazole rings would resonate in the aromatic region (δ 100-150 ppm). researchgate.netamazonaws.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C(CH₃)₃ | ~1.3-1.4 (s, 18H) | ~31-32 | Signal for the nine equivalent protons of each tert-butyl group. rsc.org |

| C(CH₃)₃ | ~30-31 | Signal for the quaternary carbon of the tert-butyl group. nih.gov | |

| C4-H | ~6.2-6.5 (s, 2H) | ~105-108 | Chemical shift for the proton on the C4 position of the pyrazole ring. amazonaws.com |

| N-H | Variable (br s, 2H) | Broad signal, position and intensity depend on solvent and temperature. nih.gov | |

| C3/C5/C4 | ~140-155 / ~105-108 | Range for pyrazole ring carbons. researchgate.net |

Note: Predicted chemical shifts are based on data from analogous structures such as 1-phenyl-3-t-butyl-5-arylpyrazoles and other substituted bipyrazoles. researchgate.netamazonaws.com

To unambiguously assign all proton and carbon signals and confirm the connectivity of the bipyrazole framework, various 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would be used to establish ¹H-¹H coupling correlations. While limited in this specific molecule due to the prevalence of singlets, it would confirm the absence of coupling for the C4-H and tert-butyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be crucial for definitively assigning the C4-H proton to its corresponding C4 carbon and the tert-butyl protons to their carbons. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which helps in determining the solution-state conformation, particularly the relative orientation of the two pyrazole rings.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is used to confirm the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. libretexts.org For this compound (C₁₄H₂₂N₄, Molecular Weight: 246.35 g/mol ), the mass spectrum would provide clear evidence of its identity.

Under Electron Impact (EI) ionization, the molecule is expected to exhibit a distinct molecular ion peak (M⁺˙) at m/z 246. The subsequent fragmentation would likely proceed through several characteristic pathways for pyrazoles and tert-butyl substituted compounds: openresearchlibrary.orgresearchgate.net

Loss of a Methyl Group: A very common fragmentation for tert-butyl containing compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This would result in a prominent peak at [M-15]⁺, or m/z 231.

Formation of the tert-Butyl Cation: Cleavage of the bond between the pyrazole ring and the tert-butyl group would generate the tert-butyl cation, [C(CH₃)₃]⁺, which is a very stable species and would produce a strong signal, often the base peak, at m/z 57.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, primarily through the loss of a molecule of hydrogen cyanide (HCN), leading to peaks at [M-27]⁺ or from subsequent fragments. researchgate.net Another possible fragmentation is the expulsion of a nitrogen molecule (N₂). openresearchlibrary.org

A plausible fragmentation pathway would start with the molecular ion at m/z 246, followed by the loss of a methyl group to give an ion at m/z 231. A subsequent fragmentation could be the formation of the tert-butyl cation at m/z 57, which is a hallmark of this substitution pattern. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint that is highly sensitive to its structural features, including the arrangement of the pyrazole rings and the conformation of the tert-butyl groups. While a detailed experimental vibrational analysis specifically for this compound is not extensively documented in the readily available literature, the expected spectral features can be inferred from studies on analogous substituted pyrazole and bipyridine compounds.

The IR and Raman spectra are anticipated to be rich and complex due to the molecule's numerous vibrational degrees of freedom. Key vibrational modes for functional group identification include the N-H stretching vibrations of the pyrazole rings, typically observed in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl groups and the pyrazole rings are expected in the 2800-3100 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations within the pyrazole rings generally appear in the 1400-1650 cm⁻¹ region, and their positions can be sensitive to the electronic environment and conjugation between the two pyrazole moieties.

The tert-butyl groups will give rise to characteristic bending and rocking vibrations. Asymmetric and symmetric deformations of the methyl groups within the tert-butyl substituents are typically found around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. The C-N stretching vibrations within the pyrazole rings are expected in the 1100-1300 cm⁻¹ range. The out-of-plane C-H bending vibrations are generally observed below 1000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C=C stretching vibrations are often more intense in the Raman spectra of aromatic systems. The complementary nature of these two techniques allows for a more complete assignment of the vibrational modes of this compound.

Table 1: Predicted IR and Raman Vibrational Modes for this compound based on Analogous Compounds

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretching | 3100 - 3400 | IR |

| C-H Stretching (tert-butyl) | 2900 - 3000 | IR, Raman |

| C-H Stretching (pyrazole ring) | 3000 - 3100 | IR, Raman |

| C=C and C=N Stretching (pyrazole ring) | 1400 - 1650 | IR, Raman |

| CH₃ Asymmetric Deformation | ~1460 | IR, Raman |

| CH₃ Symmetric Deformation | ~1370 | IR, Raman |

| C-N Stretching | 1100 - 1300 | IR, Raman |

| C-H Out-of-Plane Bending | < 1000 | IR |

Note: The data in this table are predictive and based on characteristic vibrational frequencies of functional groups found in similar molecules. Actual experimental values may vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the characterization of paramagnetic metal complexes of this compound. This method is specifically sensitive to species with unpaired electrons, such as transition metal ions like copper(II), and provides detailed information about the electronic structure and the coordination environment of the metal center. researchgate.netredalyc.org

For a copper(II) complex of this compound, the EPR spectrum is typically characterized by the g-tensor and the hyperfine coupling tensor (A). The g-values provide insight into the electronic environment of the unpaired electron, while the hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2) and any coordinating nitrogen atoms (¹⁴N, I = 1). researchgate.net

In a frozen solution, the EPR spectrum of a monomeric copper(II) complex with this bipyrazole ligand is expected to exhibit an axial or rhombic symmetry, reflecting the geometry of the coordination sphere. For an axially symmetric complex, the spectrum will show distinct parallel (g∥) and perpendicular (g⊥) components. The relationship g∥ > g⊥ > 2.0023 is characteristic of a dₓ²-y² ground state, which is common for square planar or tetragonally distorted octahedral copper(II) complexes. researchgate.netresearchgate.net

The hyperfine coupling to the copper nucleus will split the g∥ and g⊥ components into four lines each. The magnitude of the parallel hyperfine coupling constant (A∥) is a sensitive probe of the covalency of the metal-ligand bond. A smaller A∥ value suggests a higher degree of covalency. Furthermore, superhyperfine coupling to the nitrogen atoms of the pyrazole rings can often be resolved, especially in the g⊥ region, providing direct evidence of the coordination of the ligand to the copper center. The number of observed superhyperfine lines can help to determine the number of coordinated nitrogen atoms.

Table 2: Representative EPR Parameters for a Hypothetical Paramagnetic Copper(II) Complex with this compound

| EPR Parameter | Typical Value Range | Information Provided |

| g∥ | 2.2 - 2.4 | Geometry and nature of the ground electronic state |

| g⊥ | 2.04 - 2.1 | Geometry and nature of the ground electronic state |

| A∥ (x 10⁻⁴ cm⁻¹) | 120 - 200 | Covalency of the metal-ligand bond |

| A⊥ (x 10⁻⁴ cm⁻¹) | 10 - 40 | Covalency of the metal-ligand bond |

| AN (x 10⁻⁴ cm⁻¹) | 10 - 15 | Coordination of nitrogen atoms |

Note: The data presented are typical values for copper(II) complexes with N-donor ligands and are for illustrative purposes. Actual values will depend on the specific geometry and coordination environment of the complex.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Bipyrazole Ligands with Enhanced Properties

The core structure of 5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole serves as a robust scaffold for the development of next-generation ligands. The future in this area lies in the strategic functionalization of this molecule to create ligands with tailored properties for specific applications. The bulky tert-butyl groups provide significant steric hindrance around the metal coordination sites, a feature that is critical for both stabilizing reactive intermediates and influencing the selectivity of catalytic reactions.

Research efforts are anticipated to focus on N-alkylation or N-arylation of the pyrazole (B372694) rings. Introducing functional groups onto these nitrogen atoms can modulate the ligand's electronic properties, solubility, and coordination behavior. For instance, attaching electron-donating or withdrawing groups can fine-tune the electron density at the coordinating nitrogen atoms, thereby altering the stability and reactivity of the resulting metal complexes. Furthermore, appending chiral moieties can pave the way for applications in asymmetric catalysis, an area of high demand in the synthesis of fine chemicals and pharmaceuticals.

The development of ligands with enhanced preorganization is another promising direction. acs.org By creating more rigid structures that minimize the energetic penalty associated with conformational changes during metal coordination, more stable and effective complexes can be formed. acs.org This can be achieved by linking the two pyrazole units or by incorporating the bipyrazole moiety into a larger macrocyclic framework. Such preorganized ligands are expected to exhibit superior performance in areas like ion sensing and separation. acs.org

Integration into Functional Materials (e.g., Organic Electronics, Sensors)

The integration of this compound into functional materials, particularly in the realm of organic electronics and sensors, is a rapidly emerging research frontier. Metal complexes derived from bipyrazole ligands, which are analogous to the well-studied bipyridines, are excellent candidates for photoluminescent materials.

Iridium(III) complexes incorporating 5,5'-disubstituted-3,3'-bipyrazole ligands have shown promise as phosphors in Organic Light-Emitting Diodes (OLEDs). acs.org The bulky tert-butyl groups in 5,5'-di-tert-butyl-3,3'-bipyrazole are advantageous as they can improve solubility and prevent aggregation-caused quenching of luminescence in the solid state, leading to more efficient devices. mdpi.com Future research will likely involve the synthesis of a broader range of metal complexes (e.g., with platinum(II), copper(I), and ruthenium(II)) to access different emission colors and photophysical properties. researchgate.net

In the field of sensors, the bipyrazole unit can act as a highly selective binding site for specific metal ions. The development of fluorescent chemosensors is a particularly attractive avenue. Upon coordination with a target analyte, the fluorescence properties of the bipyrazole-containing molecule or its metal complex would be expected to change, allowing for sensitive and selective detection. nih.govmdpi.com The design of such sensors can be guided by the predictable coordination chemistry of the bipyrazole ligand.

Exploration of Novel Catalytic Transformations

While the catalytic applications of this compound are still in their infancy, preliminary studies on similar structures suggest significant potential. Copper complexes of a closely related ligand, 1,1'-di(2-hydroxyethyl)-3,3'-diisopropyl-5,5'-bipyrazole, have been shown to be effective catalysts for the oxidation of 3,5-di-tert-butylcatechol. clockss.orgresearchgate.net This indicates that complexes of 5,5'-di-tert-butyl-3,3'-bipyrazole could serve as robust catalysts for a variety of oxidation reactions.

The proton-responsive nature of the N-H groups in the unsubstituted bipyrazole ligand opens up possibilities for metal-ligand cooperation in catalysis. nih.gov Protic pyrazole complexes have been successfully employed in hydrogenation and transfer hydrogenation reactions. nih.govrsc.org The ability of the ligand to participate in proton transfer events can facilitate substrate activation and lower reaction barriers. The steric bulk provided by the tert-butyl groups is expected to play a crucial role in controlling the substrate selectivity of such catalytic processes. Future work will likely explore the application of transition metal complexes of this ligand in a wide range of organic transformations, including cross-coupling reactions, C-H activation, and polymerization.

Theoretical Insights Driving Rational Design of Bipyrazole Systems

Theoretical calculations, particularly Density Functional Theory (DFT), are poised to play a pivotal role in the rational design of new materials and catalysts based on the this compound framework. longdom.org Computational studies allow for the prediction of molecular geometries, electronic structures, and reactivity parameters before embarking on synthetic work, thus saving significant time and resources. mdpi.com

Furthermore, computational modeling can elucidate reaction mechanisms, helping to understand how catalysts function and how their performance can be improved. preprints.org By simulating transition states and reaction pathways, researchers can rationally modify the ligand structure—for example, by adding or altering substituent groups—to enhance catalytic activity and selectivity. nih.govnih.gov

| Parameter | 5,5'-diisopropyl-3,3'-bipyrazole | 1,1'-bis(2-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole |

| Crystal System | Tetragonal | Triclinic |

| Space Group | I41/a | P-1 |

| Key Geometric Feature | Centrosymmetric molecule | Molecules with inversion center |

| Computational Method | DFT (B3LYP) | DFT (B3LYP) |

| Application of Theory | Investigation of molecular geometry and global reactivity parameters. | Comparison of geometry and molecular arrangements in the solid state. |

| This table presents comparative data from X-ray crystallography and DFT studies on bipyrazole derivatives structurally similar to this compound, illustrating how theoretical and experimental methods are used to understand substituent effects. nih.govresearchgate.net |

Synergistic Approaches Combining Coordination and Supramolecular Chemistry

The future of materials design increasingly lies in the synergy between coordination chemistry and supramolecular chemistry. The this compound ligand is exceptionally well-suited for this synergistic approach. The two pyrazole rings provide well-defined coordination sites for metal ions, while the two N-H protons can act as hydrogen-bond donors.

This dual functionality allows for the construction of complex, multidimensional structures. For instance, the ligand can coordinate to a metal center, and the resulting complex can then self-assemble into larger architectures through intermolecular hydrogen bonding. researchgate.netmdpi.com The bulky tert-butyl groups will play a crucial role in directing this self-assembly, influencing the packing of the molecules in the solid state and potentially creating porous materials with applications in gas storage or separation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole derivatives, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound and its derivatives can be synthesized via N,N-arylation of bipyrazole precursors with halogenated nitroarenes. Microwave irradiation (5 min) offers higher efficiency compared to classical heating (1–2 hours), with yields exceeding 90% in diaryl-substituted derivatives. Regioselectivity is confirmed via NMR analysis: pyrazole-5-CH protons appear as singlets at δH ~7.5 ppm, distinguishing them from 4-CH isomers. Reaction conditions (solvent, temperature, substituent steric effects) critically influence isomer distribution .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive geometric parameters (bond lengths, angles) and packing arrangements. Complement with H/C NMR for regiochemical validation (e.g., δC ~168 ppm for ester carbonyls in dicarboxylate derivatives). Elemental analysis ensures stoichiometric purity, while IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm) .

Q. How do steric effects from tert-butyl substituents influence the molecular geometry of this compound?

- Methodological Answer : The bulky tert-butyl groups induce torsional strain, forcing the bipyrazole core into a non-planar conformation. X-ray crystallography reveals dihedral angles between pyrazole rings ranging from 15°–25°, reducing π-conjugation. DFT-optimized geometries (B3LYP/6-311+G(d,p)) align closely with experimental data, confirming steric hindrance as a key determinant of molecular distortion .

Advanced Research Questions

Q. How can substituent effects on electronic properties (e.g., hardness, softness) be computationally analyzed for this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) to calculate global reactivity indices (electrophilicity, chemical potential) via Multiwfn software. For example, substituting nitrophenyl groups increases electrophilicity by 1.5–2.0 eV compared to benzyl substituents. Frontier orbital energy gaps (HOMO-LUMO) correlate with hardness (η) and softness (σ), with η = 2.88 eV observed for hydroxyethyl-substituted analogs .

Q. What strategies resolve contradictions between computational predictions and experimental data for bipyrazole derivatives?

- Methodological Answer : Discrepancies in geometry or reactivity often arise from solvation effects or crystal packing forces. Validate DFT-optimized gas-phase geometries against X-ray structures (RMSD < 0.1 Å). For electronic properties, incorporate polarizable continuum models (PCM) to simulate solvent effects. If detonation velocities (e.g., 8950 m/s for TNBP derivatives) diverge from calculations, recalibrate using experimentally measured densities and heats of formation .

Q. How are energetic derivatives of this compound evaluated for detonation performance?

- Methodological Answer : Synthesize trinitromethyl or tetranitro derivatives via nitration (e.g., NOBF/AcOK). Calculate detonation velocity () and pressure () using the Kamlet-Jacobs equations, incorporating measured densities (1.85–1.95 g/cm) and heats of formation (ΔH derived from DSC). For example, potassium salts of TNBP derivatives exhibit > 8500 m/s, outperforming RDX .

Q. What role do intermolecular interactions play in the solid-state packing of this compound?

- Methodological Answer : X-ray analysis reveals C–H···π and van der Waals interactions dominate packing. Tert-butyl groups create hydrophobic pockets, reducing π-stacking. Hirshfeld surface analysis quantifies interaction contributions: >60% from H···H contacts, <10% from π-π interactions. These features correlate with low sensitivity to mechanical stimuli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.